

# "troubleshooting low yield in 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline synthesis"

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## Compound of Interest

Compound Name: 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline

Cat. No.: B033792

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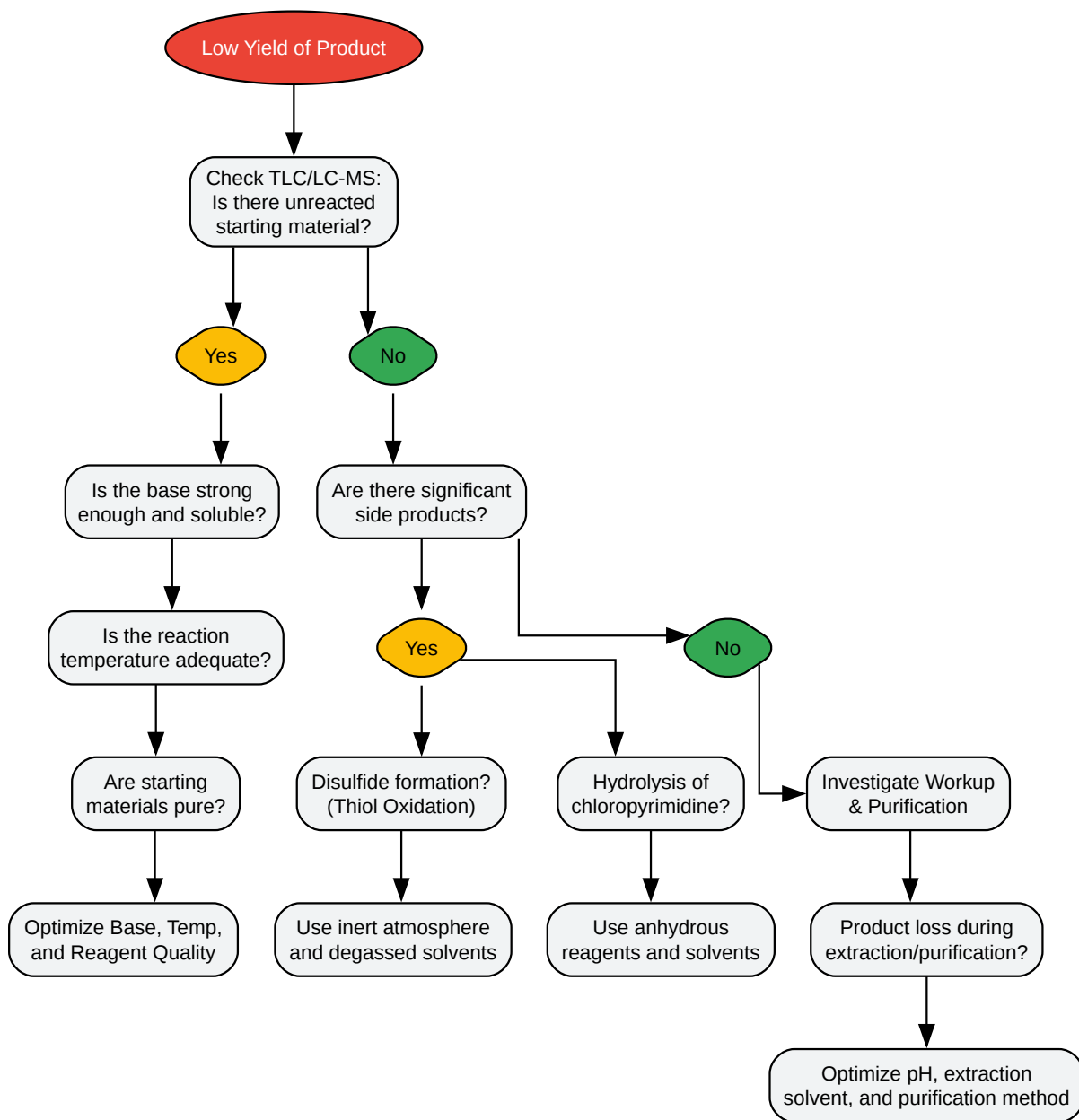
## Technical Support Center: 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline Synthesis

Welcome to the technical support center for the synthesis of **4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline**. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, can present challenges that lead to low yields. This resource offers field-proven insights to help you navigate these issues and optimize your experimental outcomes.

### Introduction to the Synthesis

The formation of **4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline** is typically achieved via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This involves the coupling of a halosubstituted dimethylpyrimidine, most commonly 2-chloro-4,6-dimethylpyrimidine, with 4-aminothiophenol. The pyrimidine ring, with its electron-withdrawing nitrogen atoms, activates the 2-position towards nucleophilic attack by the thiolate anion of 4-aminothiophenol.<sup>[1]</sup>

The general reaction scheme is as follows:



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## References

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
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